Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, in particular, features a unique structure that includes a cyclopropane ring and an iodinated thiophene moiety, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate typically involves multiple steps, starting from the preparation of the thiophene core. Common synthetic routes include:
Heterocyclization Reactions: These reactions involve the formation of the thiophene ring through the condensation of sulfur-containing compounds with carbonyl compounds.
Cyclopropanation: The formation of the cyclopropane ring can be accomplished through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Analyse Chemischer Reaktionen
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory, antimicrobial, and anticancer agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound’s electronic properties make it suitable for use in organic solar cells and other electronic devices.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects . The presence of the iodine atom and the cyclopropane ring can enhance the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical syntheses.
2-Iodothiophene: A related compound with an iodine atom directly attached to the thiophene ring.
Cyclopropylcarboxylic acid: A compound featuring a cyclopropane ring but lacking the thiophene moiety.
The uniqueness of this compound lies in its combination of the iodinated thiophene ring and the cyclopropane carboxylate group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H9IO2S2 |
---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
methyl 1-(5-iodothieno[3,2-b]thiophen-2-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H9IO2S2/c1-14-10(13)11(2-3-11)8-4-6-7(15-8)5-9(12)16-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
GIQVIBFEAVQHCB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(CC1)C2=CC3=C(S2)C=C(S3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.